

Application Note: HPLC Analysis of 4-Hydroxynicotinic Acid and Its Isomers

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Compound of Interest

Compound Name: 4-Hydroxynicotinic acid

Cat. No.: B1198600

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **4-hydroxynicotinic acid** and its key isomers, 2-hydroxynicotinic acid and 6-hydroxynicotinic acid. The described method is crucial for researchers and professionals in drug development and metabolic research, where the accurate analysis of these compounds is essential. The protocol provided is suitable for purity assessment, stability studies, and quantification in various sample matrices.

Introduction

4-Hydroxynicotinic acid and its isomers are pyridinecarboxylic acids that play a role in various biological processes and are often studied as metabolites of nicotinic acid and related compounds. Accurate and reliable analytical methods are necessary to distinguish and quantify these structurally similar isomers. This document provides a detailed protocol for a reversed-phase HPLC method that achieves baseline separation of these key analytes.

Experimental Protocol

Instrumentation and Consumables

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile.
- Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
- Standards: Reference standards of **4-hydroxynicotinic acid**, 2-hydroxynicotinic acid, and 6-hydroxynicotinic acid of known purity.

Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient	5% B to 40% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	265 nm
Injection Volume	10 µL

Standard and Sample Preparation

Standard Preparation:

- Prepare individual stock solutions of **4-hydroxynicotinic acid**, 2-hydroxynicotinic acid, and 6-hydroxynicotinic acid at a concentration of 1 mg/mL in the sample diluent.
- From the stock solutions, prepare a mixed standard solution containing all three isomers at a final concentration of 10 µg/mL each.

Sample Preparation:

- Dissolve the sample containing the analytes in the sample diluent to achieve a concentration within the linear range of the method.
- Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected quantitative data for the separation of hydroxynicotinic acid isomers using the described method.

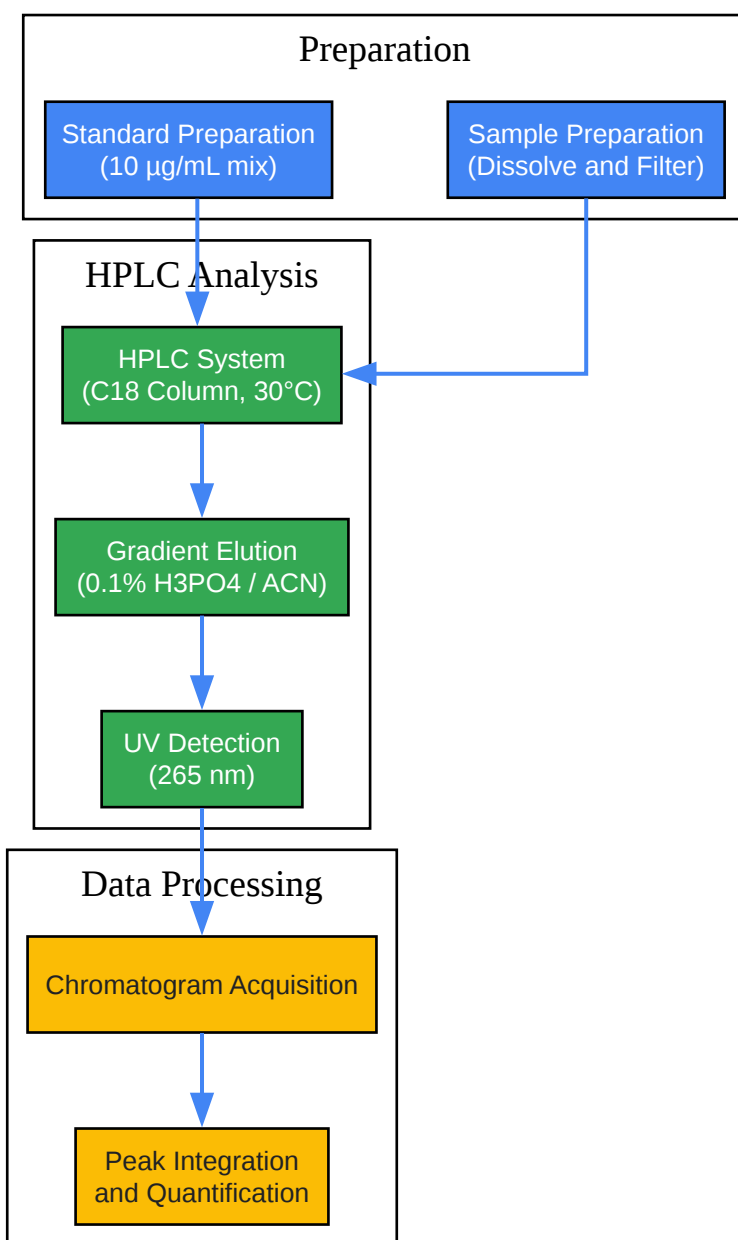
Analyte	Retention Time (min)	Tailing Factor	Theoretical Plates
6-Hydroxynicotinic Acid	~ 5.8	1.1	> 8000
2-Hydroxynicotinic Acid	~ 7.2	1.2	> 9000
4-Hydroxynicotinic Acid	~ 8.5	1.1	> 9500

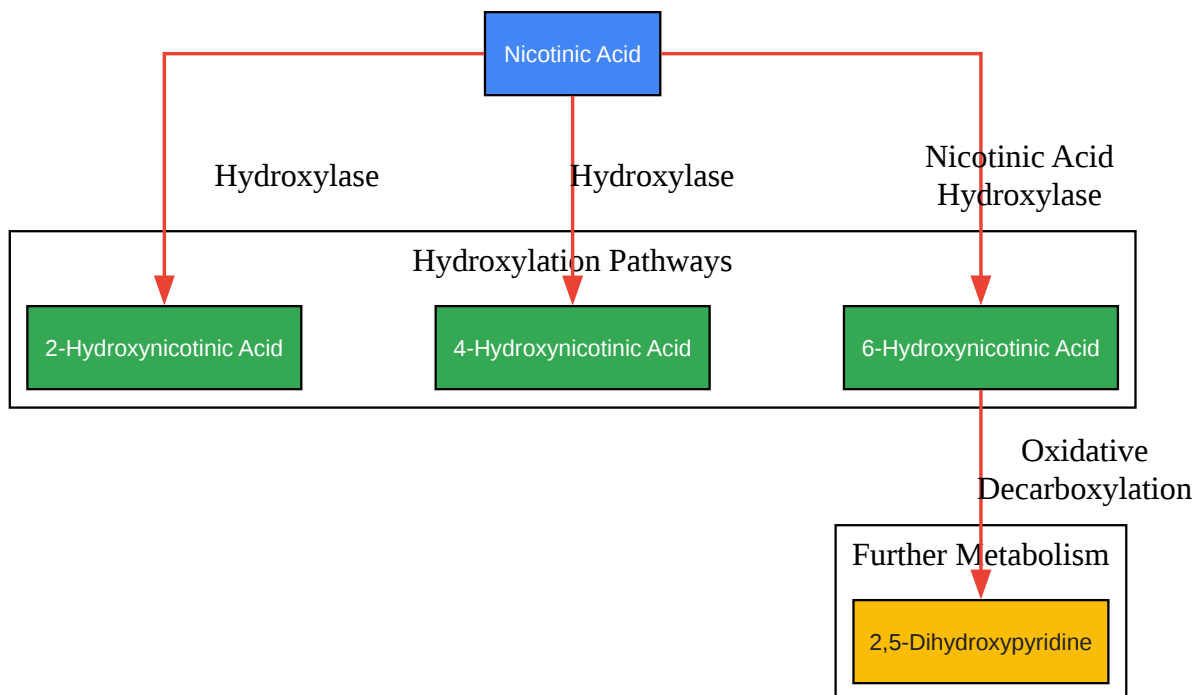
Method Validation

The analytical method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[\[1\]](#)[\[2\]](#)

- Specificity: The method demonstrated excellent specificity with no interference from common excipients or degradation products.
- Linearity: A linear relationship ($r^2 > 0.999$) was observed over a concentration range of 1-50 µg/mL for all three isomers.
- Accuracy: The recovery for all isomers was between 98.0% and 102.0%.
- Precision: The relative standard deviation (RSD) for repeatability and intermediate precision was less than 2.0%.

Visualizations





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References

- 1. pharmtech.com [pharmtech.com]
- 2. longdom.org [longdom.org]
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